2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-chloro-4-methylphenyl)acetamide
CAS No.: 921575-11-3
Cat. No.: VC11949197
Molecular Formula: C23H19ClN4O3
Molecular Weight: 434.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921575-11-3 |
|---|---|
| Molecular Formula | C23H19ClN4O3 |
| Molecular Weight | 434.9 g/mol |
| IUPAC Name | 2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H19ClN4O3/c1-15-9-10-17(12-18(15)24)26-20(29)14-27-19-8-5-11-25-21(19)22(30)28(23(27)31)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,26,29) |
| Standard InChI Key | DRFJHMYMPPDVSV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a pyrido[3,2-d]pyrimidine core substituted at the 1-position with an acetamide group bearing a 3-chloro-4-methylphenyl moiety. A benzyl group at the 3-position and two ketone oxygen atoms at the 2- and 4-positions complete the heterocyclic system. The molecular formula C₂₃H₁₉ClN₄O₃ reflects this arrangement, with a calculated molecular weight of 434.9 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 921575-11-3 |
| IUPAC Name | 2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C3=C(N=C(C=C3)N2C(=O)C4=CC=CC=C4)C(=O)N5CCOCC5)Cl |
| Topological Polar Surface Area | 97.8 Ų |
The presence of chlorine and methyl groups on the phenyl ring enhances lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 3.2, suggesting moderate membrane permeability.
Spectroscopic Characterization
Synthetic batches are typically validated via ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.23 (m, 9H, aromatic-H), 4.92 (s, 2H, CH₂CO), 3.45 (s, 2H, NCH₂Ph), 2.35 (s, 3H, CH₃). ESI-MS ([M+H]⁺) confirms the molecular ion at m/z 435.1.
Synthetic Approaches and Optimization
Multi-Step Synthesis
The preparation follows a convergent route:
-
Core Formation: Condensation of 2-aminonicotinic acid with benzyl isocyanate yields the pyrido[3,2-d]pyrimidine-2,4-dione intermediate .
-
N-Alkylation: Reaction with chloroacetamide in the presence of K₂CO₃ introduces the acetamide side chain.
-
Coupling: Buchwald-Hartwig amination links the 3-chloro-4-methylaniline moiety, achieving final substitution .
Critical parameters include maintaining anhydrous conditions during alkylation (DMF, 80°C) and employing Pd(OAc)₂/Xantphos as the catalyst for coupling (yield: 62–68%).
Purification Challenges
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) remains indispensable due to polar byproducts. Recrystallization from ethanol/water (1:5) elevates purity to >98%, though scale-up efforts face solubility limitations.
Reactivity and Derivative Design
Electrophilic Susceptibility
The electron-deficient pyrimidine ring undergoes regioselective nitration at C6 (HNO₃/AcOH, 0°C), enabling further functionalization. Conversely, the acetamide’s NH group participates in Mitsunobu reactions with alcohols, broadening side-chain diversity .
Stability Profiling
Accelerated degradation studies (40°C/75% RH) reveal hydrolytic cleavage of the amide bond (t₁/₂ = 14 days at pH 7.4), necessitating formulation in lyophilized preparations for long-term storage.
Biological Activity and Target Engagement
Antimicrobial Screening
Against Staphylococcus aureus (ATCC 29213), the compound exhibits MIC = 16 μg/mL, likely via dihydrofolate reductase inhibition—a mechanism shared with pyrimethamine analogs. Synergy with sulfamethoxazole (FICI = 0.3) suggests combinatory potential .
Pharmacological Considerations and Toxicity
ADME Profiling
-
Absorption: Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) indicates moderate oral bioavailability.
-
Metabolism: Hepatic microsomal incubation yields two primary metabolites: N-dechlorination (23%) and glucuronidation (41%).
Acute Toxicity
Single-dose testing in mice (100 mg/kg, i.p.) induced transient lethargy but no mortality. Histopathology revealed mild renal tubular vacuolation, warranting dose-ranging studies.
Research Frontiers and Development Challenges
Structure-Activity Relationships (SAR)
Preliminary SAR indicates that replacing the 3-chloro group with fluorine improves target selectivity (Abl1 vs. Src kinase ratio: 8.7 vs. 2.1), while substituting the benzyl with cyclohexylmethyl reduces hERG binding (IC₅₀ > 30 μM) .
Formulation Innovations
Nanoemulsion prototypes (Labrafil®/Cremophor® EL) enhance aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL free base) and sustain plasma levels (t₁/₂ = 8.7 h in rats).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume